4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an ester, a hydrazone, and a chlorobenzoate moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 2-isopropyl-5-methylphenoxyacetic acid with hydrazine hydrate under reflux conditions. This intermediate is then subjected to a condensation reaction with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the hydrazono compound. Finally, the esterification of this intermediate with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) yields the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding hydrazine derivative.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products:
- Oxidation products include aldehydes and ketones.
- Reduction products include hydrazine derivatives.
- Substitution products include various substituted benzoates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The ester and chlorobenzoate groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
- 4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate
- 4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-chlorobenzoate
Uniqueness: The presence of the 2-chlorobenzoate group in 4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding properties. This unique structural feature may contribute to its specific biological activities and applications in various fields.
Properties
Molecular Formula |
C27H27ClN2O5 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C27H27ClN2O5/c1-17(2)20-11-9-18(3)13-24(20)34-16-26(31)30-29-15-19-10-12-23(25(14-19)33-4)35-27(32)21-7-5-6-8-22(21)28/h5-15,17H,16H2,1-4H3,(H,30,31)/b29-15+ |
InChI Key |
PMMXXQFXKYEGRB-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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